molecular formula C7H10F2O4S B2721081 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid CAS No. 2580189-89-3

3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid

Cat. No. B2721081
M. Wt: 228.21
InChI Key: UPGZOAUYIAIAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2567496-32-4 . It has a molecular weight of 196.22 and its IUPAC name is 3,3-difluoro-1-((methylthio)methyl)cyclobutane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F2O2S/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Microbial Degradation and Environmental Fate

Research into polyfluoroalkyl chemicals, which include compounds similar to 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid, emphasizes their environmental persistence and the potential for microbial degradation to break them down into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). These degradation products are of interest due to their toxicological profiles and ubiquity in the environment, necessitating investigations into their biodegradability and environmental fate (Liu & Avendaño, 2013).

Bioaccumulation and Environmental Risks

The bioaccumulation potential of perfluorinated acids, including PFCAs, has been critically reviewed, suggesting that while these compounds are environmentally persistent, those with shorter carbon chains (less than seven fluorinated carbons) do not meet criteria for bioaccumulation, offering insight into their environmental behavior and risks (Conder et al., 2008).

Fluorinated Alternatives and Environmental Impacts

Studies have also examined fluorinated alternatives to long-chain PFCAs and PFSAs, highlighting the lack of information on their environmental releases, persistence, and exposure risks. This research underscores the need for more data to assess the safety of these alternatives for humans and the environment (Wang et al., 2013).

Treatment and Removal Techniques

Novel treatment technologies for perfluorinated compounds like PFOS and PFOA have been critically reviewed, indicating the challenges posed by their physicochemical properties to conventional remediation technologies. This review suggests a need for more effective treatment methods to manage these contaminants in the environment (Kucharzyk et al., 2017).

Regulatory Perspectives and Risk Management

An examination of risk assessment and management practices in various countries highlights the challenges in regulating perfluorinated compounds. This includes a look at provisional tolerable daily intakes, drinking water guidelines, and the effectiveness of current regulations and countermeasures (Zushi et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,3-difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O4S/c1-14(12,13)4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGZOAUYIAIAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid

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